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Introduction
R-7050 is an experimental, cell-permeable, small molecule drug identified as a potent

antagonist of the Tumor Necrosis Factor-α (TNF-α) receptor 1 (TNFR1) signaling pathway.[1][2]

It belongs to the triazoloquinoxaline class of compounds.[3] R-7050 exerts its effects not by

preventing the binding of TNF-α to its receptor, but by inhibiting the subsequent intracellular

signaling cascade. Specifically, it blocks the association of TNFR1 with crucial adaptor proteins

like TRADD (TNFR-associated death domain) and RIP1 (Receptor-Interacting Protein 1).[1]

This interference prevents the downstream activation of key inflammatory pathways, including

the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK

(Mitogen-Activated Protein Kinase) signaling cascades.[1] Due to its anti-inflammatory

properties, R-7050 has been investigated in preclinical models of neuroinflammation and acute

kidney injury.[4][5]

Mechanism of Action
R-7050 selectively inhibits the signaling cascade initiated by the binding of TNF-α to its

receptor, TNFR1. Upon TNF-α binding, TNFR1 undergoes a conformational change, leading to

the recruitment of intracellular adaptor proteins, which initiates a signaling cascade that can

result in either inflammation and cell survival or apoptosis. R-7050 intervenes at a critical early

step in this process by preventing the association of TRADD and RIP1 with the activated
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TNFR1 complex. This disruption effectively blocks the downstream activation of both the NF-κB

and MAPK pathways, which are central to the inflammatory response.[1]
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Caption: R-7050 inhibits TNFR1 signaling by blocking TRADD/RIP1 association.

In Vivo Application Notes and Protocols
R-7050 has shown efficacy in animal models of intracerebral hemorrhage (ICH) and acute

kidney injury (AKI), demonstrating its potential as a therapeutic agent for inflammatory

conditions.

Quantitative Data Summary: In Vivo Efficacy of R-7050
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Animal

Model

Parameter

Measured

Control

Value (Mean

± SEM)

R-7050

Treatment

and Dose

Treated

Value (Mean

± SEM)

Reference

Mouse Model

of ICH

Evans Blue

Extravasation

(µg/g brain

tissue)

47.2 ± 5.8

(ICH)

6 mg/kg at

0.5h post-ICH
28.7 ± 5.9 [4]

12.2 ± 1.5

(Sham)

6 mg/kg at 2h

post-ICH
30.3 ± 1.9 [4]

Mouse Model

of ICH

Brain Water

Content (%)

81.5 ± 0.5

(ICH)
6 mg/kg 78.5 ± 0.3 [4]

75.6 ± 0.3

(Sham)
12 mg/kg 78.3 ± 0.3 [4]

18 mg/kg 79.3 ± 0.5 [4]

Mouse Model

of AKI

Blood Urea

Nitrogen

(BUN)

(mg/dL)

~180

(Glycerol-

induced AKI)

10 mg/kg i.p.
Significantly

Reduced
[5]

~20 (Control)

Mouse Model

of AKI

Plasma

Creatinine

(Cre) (mg/dL)

~2.5

(Glycerol-

induced AKI)

10 mg/kg i.p.
Significantly

Reduced
[6]

~0.5 (Control)

Mouse Model

of AKI

Plasma IL-6

(pg/mL)

309.7 ± 52.1

(Glycerol-

induced AKI)

10 mg/kg i.p.
Significantly

Reduced
[5]

~10 (Control)

Experimental Protocol: Intracerebral Hemorrhage (ICH)
Model in Mice
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This protocol is based on methodologies described in the literature for evaluating the

neuroprotective effects of R-7050.[4]

Preparation

Procedure

Analysis

Animal Acclimation
(e.g., C57BL/6 mice)

Anesthesia

R-7050 Formulation
(e.g., in Saline with 0.5% Methylcellulose)

R-7050 Administration
(i.p. injection, 6-12 mg/kg)

ICH Induction
(e.g., Collagenase injection)

Post-Operative Care

Neurobehavioral Scoring
(at 24, 48, 72h)

BBB Permeability Assay
(Evans Blue Extravasation at 24h)

Brain Edema Measurement
(Wet/Dry Weight at 24h)

Hematoma Volume
(at 72h)

Click to download full resolution via product page

Caption: Workflow for assessing R-7050 efficacy in a mouse ICH model.

Materials:

R-7050
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Vehicle: Sterile saline containing 0.5% (w/v) methylcellulose is a suitable vehicle for

intraperitoneal (i.p.) injection of hydrophobic compounds. Note: The exact vehicle for R-7050
was not specified in the primary literature; this is a recommended formulation.

Collagenase Type VII-S

Anesthetic (e.g., isoflurane)

Stereotaxic frame

Hamilton syringe

Procedure:

Animal Model: Use adult male C57BL/6 mice, acclimated for at least one week.

ICH Induction:

Anesthetize the mouse and place it in a stereotaxic frame.

Create a burr hole in the skull over the desired brain region (e.g., striatum).

Slowly infuse collagenase (e.g., 0.075 U in 0.5 µL of saline) into the brain parenchyma to

induce hemorrhage.

Leave the needle in place for a few minutes post-injection to prevent reflux, then slowly

withdraw it.

Suture the scalp incision.

R-7050 Administration:

Prepare a stock solution of R-7050 in the chosen vehicle.

Administer R-7050 via intraperitoneal (i.p.) injection at the desired dose (e.g., 6 mg/kg or

12 mg/kg) at a specified time point post-ICH (e.g., 30 minutes or 2 hours).[4]

A placebo group should receive an equivalent volume of the vehicle.
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Post-Operative Care:

Provide post-operative analgesia as per approved institutional protocols.

Monitor the animals for recovery and any signs of distress.

Outcome Measures:

Neurobehavioral Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-

ICH using a standardized scoring system.

Blood-Brain Barrier (BBB) Permeability: At 24 hours post-ICH, inject Evans blue dye

intravenously. After a circulation period, perfuse the brain, and quantify the extravasated

dye in the brain tissue.[4]

Brain Edema: At 24 hours post-ICH, measure brain water content by comparing the wet

and dry weights of the brain hemispheres.[4]

Hematoma Volume: At 72 hours post-ICH, determine the hematoma volume by measuring

the hemoglobin content in the brain homogenate.[4]

In Vitro Application Notes and Protocols
R-7050 can be used in various in vitro assays to investigate its mechanism of action and

cellular effects.

Quantitative Data Summary: In Vitro Activity of R-7050
Assay Cell Line Parameter R-7050 Activity Reference

TNF-α-induced

ICAM-1

Expression

Not specified EC50 0.63 µM [7]

IL-1β-induced

ICAM-1

Expression

Not specified EC50 1.45 µM [7]
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Experimental Protocol: Inhibition of TNF-α-Induced
ICAM-1 Expression
This protocol describes how to assess the ability of R-7050 to inhibit the upregulation of

Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells following stimulation with TNF-

α.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line

Complete endothelial cell growth medium

R-7050

Recombinant human TNF-α

Phosphate-Buffered Saline (PBS)

Cell lysis buffer

Primary antibody against ICAM-1

Secondary antibody (HRP-conjugated)

Reagents for Western blotting or ELISA

Procedure:

Cell Culture: Culture HUVECs in complete medium until they reach 80-90% confluency in a

multi-well plate.

R-7050 Pre-treatment:

Prepare serial dilutions of R-7050 in cell culture medium. A suggested concentration range

for initial experiments is 0.1 µM to 10 µM, based on the reported EC50 of 0.63 µM.[7]
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Remove the old medium from the cells and add the medium containing the different

concentrations of R-7050.

Incubate for a pre-determined time (e.g., 1-2 hours).

TNF-α Stimulation:

Prepare a working solution of TNF-α in cell culture medium. A typical concentration for

stimulation is 10 ng/mL.

Add the TNF-α solution to the wells (except for the unstimulated control wells).

Incubate for an appropriate duration to induce ICAM-1 expression (e.g., 6-24 hours).

Analysis of ICAM-1 Expression:

Western Blotting:

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and transfer the proteins to a membrane.

Probe the membrane with a primary antibody against ICAM-1, followed by an HRP-

conjugated secondary antibody.

Visualize the bands using a chemiluminescence detection system.

Cell-based ELISA:

Fix the cells in the plate.

Incubate with a primary antibody against ICAM-1.

Add an HRP-conjugated secondary antibody.

Add a substrate and measure the absorbance using a plate reader.
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Experimental Protocol: NF-κB Reporter Assay
This protocol outlines a method to measure the inhibitory effect of R-7050 on TNF-α-induced

NF-κB activation using a reporter gene assay.

Materials:

HEK293T cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

NF-κB luciferase reporter plasmid

Transfection reagent

R-7050

Recombinant human TNF-α

Luciferase assay reagent

Procedure:

Transfection:

Seed HEK293T cells in a multi-well plate.

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid

(e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

Allow the cells to express the plasmids for 24-48 hours.

R-7050 Pre-treatment:

Pre-treat the transfected cells with various concentrations of R-7050 (e.g., 0.1 µM to 10

µM) for 1-2 hours.

TNF-α Stimulation:
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Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a period known to induce robust NF-κB

activation (typically 4-6 hours).

Luciferase Assay:

Wash the cells with PBS.

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer

and the appropriate luciferase assay reagents.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the fold induction of NF-κB activity by comparing the normalized luciferase

values of the stimulated cells to the unstimulated controls.

Determine the inhibitory effect of R-7050 by comparing the fold induction in the presence

and absence of the compound.

Experimental Protocol: Cell Permeability Assay (Caco-2
Model)
This protocol provides a method to assess the intestinal permeability of R-7050 using the

Caco-2 cell line, a widely accepted in vitro model for predicting oral drug absorption.

Materials:

Caco-2 cells

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and

penicillin-streptomycin)

Transwell inserts (e.g., 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS)

R-7050
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Lucifer Yellow (as a marker for monolayer integrity)

Analytical method for quantifying R-7050 (e.g., LC-MS/MS)

Procedure:

Caco-2 Monolayer Culture:

Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent,

polarized monolayer with tight junctions.

Monolayer Integrity Test:

Measure the transepithelial electrical resistance (TEER) of the monolayers using a

voltohmmeter. TEER values should be stable and above a pre-determined threshold (e.g.,

>250 Ω·cm²).

Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

Permeability Assay:

Wash the Caco-2 monolayers with pre-warmed HBSS.

Apical to Basolateral (A-B) Transport:

Add a solution of R-7050 in HBSS to the apical (donor) chamber.

Add fresh HBSS to the basolateral (receiver) chamber.

Basolateral to Apical (B-A) Transport (to assess efflux):

Add a solution of R-7050 in HBSS to the basolateral (donor) chamber.

Add fresh HBSS to the apical (receiver) chamber.

Incubate the plates at 37°C with gentle shaking.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15607873?utm_src=pdf-body
https://www.benchchem.com/product/b15607873?utm_src=pdf-body
https://www.benchchem.com/product/b15607873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120

minutes) and replace with fresh HBSS.

Sample Analysis:

Quantify the concentration of R-7050 in the collected samples using a validated analytical

method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if R-7050 is a substrate for

active efflux transporters. An efflux ratio greater than 2 is generally considered indicative of

active efflux.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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